![molecular formula C9H18O2 B12898154 2-[(2-Methylcyclohexyl)oxy]ethan-1-ol CAS No. 68711-10-4](/img/structure/B12898154.png)
2-[(2-Methylcyclohexyl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylcyclohexyl)oxy)ethanol is an organic compound with the molecular formula C9H18O2 It is a derivative of ethanol where the hydroxyl group is bonded to a 2-methylcyclohexyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylcyclohexyl)oxy)ethanol typically involves the reaction of 2-methylcyclohexanol with ethylene oxide. The reaction is carried out under basic conditions, often using a catalyst such as potassium hydroxide. The process can be summarized as follows:
Reactants: 2-methylcyclohexanol and ethylene oxide.
Catalyst: Potassium hydroxide.
Conditions: The reaction is typically conducted at elevated temperatures and pressures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of 2-((2-Methylcyclohexyl)oxy)ethanol may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure reactors and advanced catalysts can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylcyclohexyl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanal.
Reduction: Formation of 2-methylcyclohexane.
Substitution: Formation of 2-((2-methylcyclohexyl)oxy)ethyl halides or amines.
Scientific Research Applications
2-((2-Methylcyclohexyl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a potential bioactive compound.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-((2-Methylcyclohexyl)oxy)ethanol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanol: Another alcohol with a branched structure, used in the production of plasticizers and other industrial chemicals.
Cyclohexanol: A simpler alcohol with a cyclohexane ring, used as a precursor in the synthesis of nylon and other polymers.
Uniqueness
2-((2-Methylcyclohexyl)oxy)ethanol is unique due to its ether linkage and the presence of a 2-methylcyclohexyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
68711-10-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(2-methylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8)11-7-6-10/h8-10H,2-7H2,1H3 |
InChI Key |
UAZHEMZBKAKHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


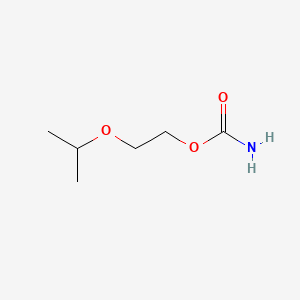
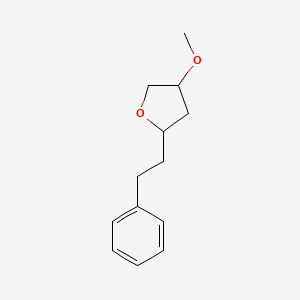
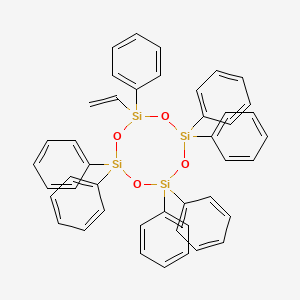
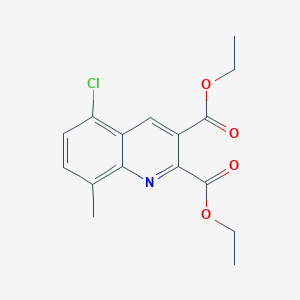

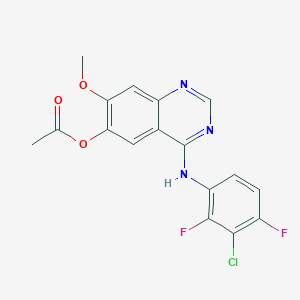

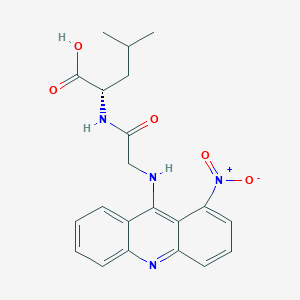
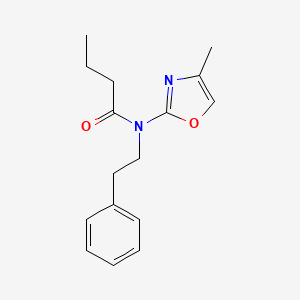
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
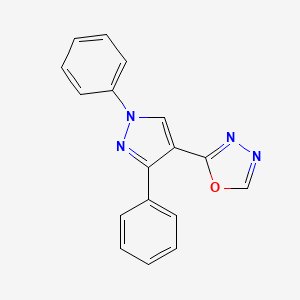
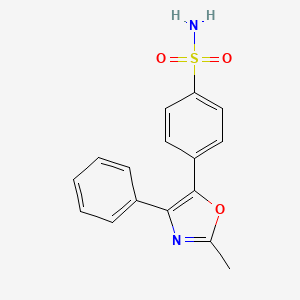
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
